molecular formula C40H48N6O8S2 B1196786 Porphyrin c CAS No. 635-50-7

Porphyrin c

Cat. No. B1196786
CAS RN: 635-50-7
M. Wt: 805 g/mol
InChI Key: LSZWIZMWKSTIGI-UHFFFAOYSA-N
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Description

Porphyrins are a class of organic compounds that contain four pyrrole rings linked together through methine bridges. Porphyrin c is a type of porphyrin that has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science.

Scientific Research Applications

  • Biomedical Science and Diagnostic Imaging : Porphyrins and metalloporphyrins are vital in biomedical science, especially for their roles in biological processes. Their unique photochemical, photophysical, and photoredox properties make them suitable for various biomedical applications, including as contrast agents in magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, bio-imaging, and other medical applications (Imran et al., 2018).

  • Cancer Treatment : Cationic porphyrins, like TMPyP4, have shown potential as anticancer agents. They stabilize DNA guanine quadruplexes, leading to the down-regulation of c-MYC and human telomerase reverse transcriptase expression, thus inhibiting tumor growth (Grand et al., 2002).

  • Porphyrin-Based Nanocomposites : Porphyrin-based nanocomposites have been developed for targeted imaging and therapy, showing promise in drug delivery, healing and repairing damaged organs, and cancer theranostics (Rabiee et al., 2019).

  • Supramolecular Chemistry : Advancements in supramolecular chemistry have improved the pharmacokinetics and tumor-homing of porphyrins. This includes applications in deeper tissue photodynamic therapy, imaging, theranostics, and synergistic therapeutic capabilities (Rajora et al., 2017).

  • Diagnostic and Therapeutic Agent : Porphyrins' ability to generate reactive singlet oxygen and their low dark toxicities make them suitable for therapeutic applications like photodynamic therapy. Research is focused on addressing their water insolubility through porphyrin-nanomaterial conjugated systems, expanding their biomedical applications (Tsolekile et al., 2019).

  • Photomedicine : Porphyrins have been extensively pursued in photodynamic therapy, and recent advances in nanoscale engineering have expanded their potential benefits in human health. This includes metalloporphyrins for medical imaging and therapy, and new classes of porphyrin nanostructures for biomaterials with photosensitizers and functional moieties (Huang et al., 2015).

properties

IUPAC Name

2-amino-3-[1-[7-[1-(2-amino-2-carboxyethyl)sulfanylethyl]-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48N6O8S2/c1-17-23(7-9-35(47)48)31-14-32-24(8-10-36(49)50)18(2)28(44-32)12-33-38(22(6)56-16-26(42)40(53)54)20(4)30(46-33)13-34-37(21(5)55-15-25(41)39(51)52)19(3)29(45-34)11-27(17)43-31/h11-14,21-22,25-26,45-46H,7-10,15-16,41-42H2,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZWIZMWKSTIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SCC(C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318144
Record name Porphyrin c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Porphyrin c

CAS RN

635-50-7
Record name Porphyrin c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Porphyrin c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,120
Citations
LE Bennett, KP Ghiggino, RW Henderson - Journal of Photochemistry and …, 1989 - Elsevier
… aggregated species present in aqueous solutions of porphyrin c have been resolved by steady-state … of irradiation conditions in tumour phototherapy using porphyrin c are discussed. …
Number of citations: 74 www.sciencedirect.com
H Morales-Rojas, ET Kool - Organic Letters, 2002 - ACS Publications
A free porphyrin coupled on 2-deoxy-d-ribose was synthesized and incorporated into DNA via phosphoramidite chemistry. Substitution at the ends of a 5‘-modified self-complementary …
Number of citations: 85 pubs.acs.org
JT Slama, HW Smith, CG Willson… - Journal of the American …, 1975 - ACS Publications
… examined this reductive cleavage with both porphyrin c and isoporphyrin c. Porphyrin c was first sought, and several published procedures for the preparation of porphyrin c by synthe- …
Number of citations: 37 pubs.acs.org
P Pasetto, X Chen, CM Drain, RW Franck - Chemical Communications, 2001 - pubs.rsc.org
Synthesis of hydrolytically stable porphyrin C- and S-glycoconjugates in high yieldsElectronic supplementary information (ESI) available: experimenta ... - Chemical …
Number of citations: 57 pubs.rsc.org
KP Ghiggino, LE Bennett… - Photochemistry and …, 1988 - Wiley Online Library
… Abstract-The absorption and fluorescence properties of porphyrin c (… Porphyrin c contains two cysteine residues (Fig. 1) which are … Porphyrin c is of known composition and therefore full …
Number of citations: 18 onlinelibrary.wiley.com
S Sano, N Nanzyo, C Rimington - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… They named it porphyrin c and found it to be insoluble either … Theorell (1939) prepared natural porphyrin c with a … , he also prepareda product resembling porphyrin c. He concluded that …
Number of citations: 45 www.ncbi.nlm.nih.gov
KG Paul - Acta Chemica Scandinavica, 1951 - actachemscand.org
… consistent value for the optical activity of porphyrin c, obtained by hydrolysis of cytochrome с … the silver digestion on the different types of porphyrin c. Experiments of this kind are being …
Number of citations: 105 actachemscand.org
G Karagianis, JS Hill, SS Stylli, AH Kaye… - British journal of …, 1996 - nature.com
… similar pharmacokinetics to porphyrin C, but with the tumour sensitising properties of HpD, would be desirable. This paper reports on several analogues of porphyrin C that have been …
Number of citations: 25 www.nature.com
R Hill, D Keilin - Proceedings of the Royal Society of …, 1930 - royalsocietypublishing.org
… The porphyrin obtained by this method, which we shall call porphyrin c, was found to be different from all known porphyrins ; it seems to correspond more closely to that which would be …
Number of citations: 52 royalsocietypublishing.org
SV Kirner, D Arteaga, C Henkel, JT Margraf… - Chemical …, 2015 - pubs.rsc.org
… This is because the longest linkers allow the formation of a porphyrin–C 60 van-der-Waals dimer (Fig. 12), which is the lowest energy conformer. Meta isomers, usually display shorter D…
Number of citations: 29 pubs.rsc.org

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